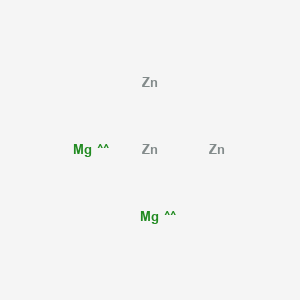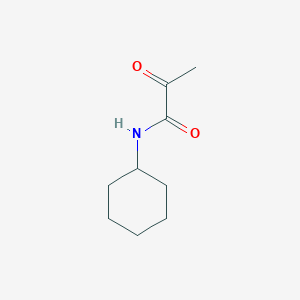![molecular formula C28H52N2O B14721918 4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol CAS No. 6625-53-2](/img/structure/B14721918.png)
4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol: is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of tert-butyl groups and aminoalkyl substituents on a phenolic ring, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenol with tert-butyl groups, followed by the introduction of aminoalkyl substituents through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and substitution reactions using continuous flow reactors. The use of catalysts, such as Lewis acids, can enhance the efficiency and yield of the reactions. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The aminoalkyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of aminoalkyl derivatives.
Aplicaciones Científicas De Investigación
4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used as an antioxidant and stabilizer in polymer and plastic manufacturing.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in similar industrial applications.
2,4-Di-tert-butylphenol: Another antioxidant with applications in polymer stabilization.
2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): Used as a stabilizer in various industrial processes.
Uniqueness
4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol is unique due to its specific combination of tert-butyl and aminoalkyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
6625-53-2 |
|---|---|
Fórmula molecular |
C28H52N2O |
Peso molecular |
432.7 g/mol |
Nombre IUPAC |
4-tert-butyl-2,6-bis[(2,4,4-trimethylpentan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C28H52N2O/c1-24(2,3)18-27(10,11)29-16-20-14-22(26(7,8)9)15-21(23(20)31)17-30-28(12,13)19-25(4,5)6/h14-15,29-31H,16-19H2,1-13H3 |
Clave InChI |
OCGKRRNLIFTSSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)NCC1=CC(=CC(=C1O)CNC(C)(C)CC(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


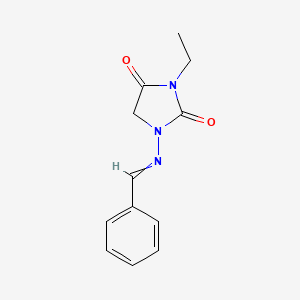
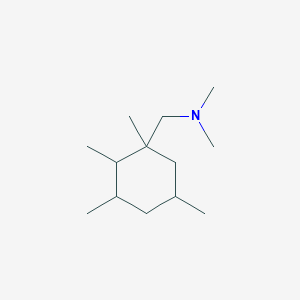
![2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14721845.png)
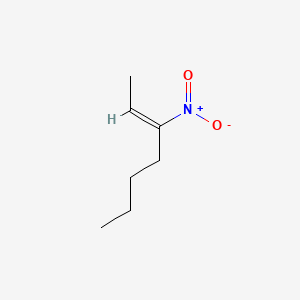

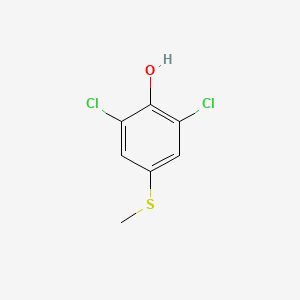
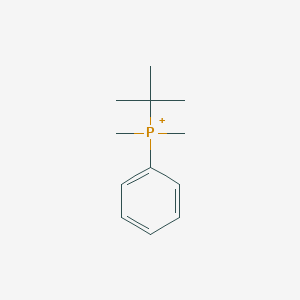
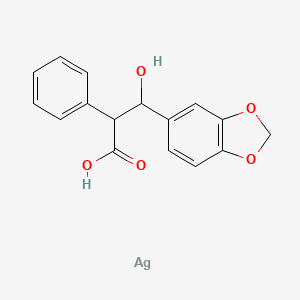

![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)

silane](/img/structure/B14721922.png)
